1-[(4-fluorophenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine
Overview
Description
1-[(4-fluorophenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine is a complex organic compound that features both fluorophenyl and naphthylsulfonyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-naphthalenesulfonyl chloride in the presence of piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-[(4-fluorophenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)piperazine: Similar structure but lacks the naphthylsulfonyl group.
4-(2-naphthylsulfonyl)piperazine: Similar structure but lacks the fluorophenyl group.
1-(4-fluorophenyl)sulfonyl-4-(2-phenylethyl)piperazine: Similar structure with a phenylethyl group instead of a naphthylsulfonyl group.
Uniqueness
1-[(4-fluorophenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine is unique due to the presence of both fluorophenyl and naphthylsulfonyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-naphthalen-2-ylsulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S2/c21-18-6-9-19(10-7-18)28(24,25)22-11-13-23(14-12-22)29(26,27)20-8-5-16-3-1-2-4-17(16)15-20/h1-10,15H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZWHEMAVWTRON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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